molecular formula C7H10ClN3 B1646638 4-Chloro-6-propylpyrimidin-2-amine CAS No. 139296-65-4

4-Chloro-6-propylpyrimidin-2-amine

Cat. No.: B1646638
CAS No.: 139296-65-4
M. Wt: 171.63 g/mol
InChI Key: LAMDKQQOSGMNSB-UHFFFAOYSA-N
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Description

4-Chloro-6-propylpyrimidin-2-amine is a useful research compound. Its molecular formula is C7H10ClN3 and its molecular weight is 171.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Activity

A study on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which are structurally related to 4-Chloro-6-propylpyrimidin-2-amine, demonstrated significant antihypertensive activity in spontaneously hypertensive rats. The research highlighted the importance of structural variation in the pyridopyrimidine ring for antihypertensive efficacy (Bennett et al., 1981).

Molecular Docking and Structural Analysis

Another study conducted detailed molecular docking and structural analysis on a closely related compound, "4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine", revealing its potential as an alpha-2-imidazoline receptor agonist and its implications in treating hypertension. This research provided insights into the chemical activity, molecular stability, and biological activity of such compounds (Aayisha et al., 2019).

Ring Transformations and Reactivity

Research exploring the ring transformations in reactions of heterocyclic halogeno compounds with nucleophiles, including derivatives of pyrimidine, helps understand the reactivity and potential transformations of "this compound" in synthetic chemistry. These findings are crucial for developing new synthetic methods and compounds (Meeteren & Plas, 2010).

Crystal and Molecular Structures

A study on the crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers, related to "this compound", provided valuable information on the conformational differences and hydrogen-bonding interactions. These findings have implications for understanding the physical and chemical properties of pyrimidine derivatives (Odell et al., 2007).

Electrochemical Synthesis

The electrochemical synthesis of functionalized arylpyrimidines from 4-amino-6-chloropyrimidines highlights an innovative approach to synthesizing compounds related to "this compound". This method offers a sustainable and efficient pathway for generating novel pyrimidine derivatives (Sengmany et al., 2011).

Properties

IUPAC Name

4-chloro-6-propylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-2-3-5-4-6(8)11-7(9)10-5/h4H,2-3H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMDKQQOSGMNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.